4-chloro-3-ethylaniline
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Overview
Description
4-Chloro-3-ethylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a chlorine atom at the fourth position and an ethyl group at the third position on the benzene ring, along with an amino group (-NH2) attached to the benzene ring. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-ethylaniline can be achieved through several methods. One common method involves the nitration of 4-chloro-3-ethyltoluene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-chloro-3-ethyl-nitrobenzene.
Reduction: Formation of 4-chloro-3-ethylcyclohexylamine.
Substitution: Formation of 4-hydroxy-3-ethylaniline or 4-amino-3-ethylaniline.
Scientific Research Applications
4-Chloro-3-ethylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethylaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine and ethyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
4-Chloro-3-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-3-ethoxyaniline: Similar structure but with an ethoxy group instead of an ethyl group.
4-Chloro-3-ethylphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: 4-Chloro-3-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and ethyl groups on the benzene ring influences its reactivity and interactions with other molecules, making it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
93-49-2 |
---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
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